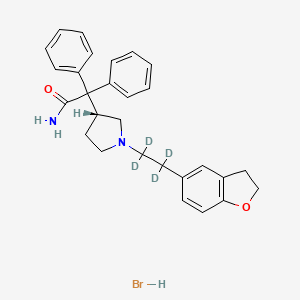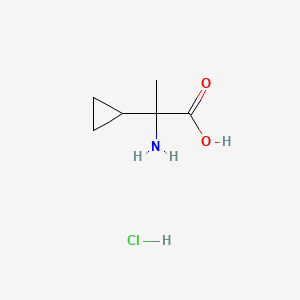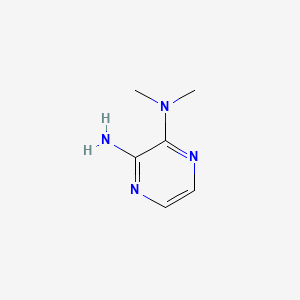
(R)-Darifenacin-d4 Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Darifenacin-d4 Hydrobromide is a deuterated form of Darifenacin, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule, providing enhanced stability and unique pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Darifenacin-d4 Hydrobromide typically involves the incorporation of deuterium atoms into the Darifenacin molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of ®-Darifenacin-d4 Hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and quality .
化学反应分析
Types of Reactions
®-Darifenacin-d4 Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
科学研究应用
®-Darifenacin-d4 Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying deuterium isotope effects.
Biology: Employed in metabolic studies to understand the metabolic pathways and stability of deuterated compounds.
Medicine: Investigated for its potential therapeutic benefits in treating overactive bladder and other muscarinic receptor-related disorders.
Industry: Utilized in the development of new pharmaceuticals with improved pharmacokinetic properties
作用机制
®-Darifenacin-d4 Hydrobromide exerts its effects by selectively antagonizing the muscarinic M3 receptor. The M3 receptors are involved in the contraction of bladder smooth muscle. By blocking these receptors, the compound reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder. The molecular targets include the M3 muscarinic acetylcholine receptors, and the pathways involved are related to the inhibition of acetylcholine-mediated signaling .
相似化合物的比较
Similar Compounds
Darifenacin: The non-deuterated form of the compound.
Solifenacin: Another muscarinic receptor antagonist used for similar therapeutic purposes.
Tolterodine: A muscarinic receptor antagonist with a different chemical structure but similar pharmacological effects.
Uniqueness
®-Darifenacin-d4 Hydrobromide is unique due to the presence of deuterium atoms, which provide enhanced metabolic stability and reduced degradation compared to its non-deuterated counterpart. This results in improved pharmacokinetic properties, making it a valuable compound for both research and therapeutic applications .
属性
IUPAC Name |
2,2-diphenyl-2-[(3R)-1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m0./s1/i13D2,16D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAVIASOPREUIT-FQBYKBRISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CC[C@@H](C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)
![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)

![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)








